

Ziconotide and its Molecular Target, CaV2.2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, marketed under the trade name Prialt®, is a potent non-opioid analgesic approved for the management of severe chronic pain.[1] It is the synthetic equivalent of ω-conotoxin MVIIA, a 25-amino acid peptide isolated from the venom of the marine cone snail, Conus magus.[2][3] Unlike traditional analgesics such as opioids, **Ziconotide** exhibits a unique mechanism of action, deriving its therapeutic effect from the potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[2][4] This specific targeting of CaV2.2 channels in the spinal cord interrupts pain signaling, offering a valuable therapeutic alternative for patients refractory to other treatments.[3][4] Due to its peptidic nature and to minimize systemic side effects, **Ziconotide** is administered intrathecally.[1][5]

The Molecular Target: CaV2.2 (N-Type) Voltage-Gated Calcium Channel

Voltage-gated calcium channels (VGCCs) are crucial for regulating calcium influx into neurons, a key step in neurotransmitter release and signal propagation.[1] The N-type or CaV2.2 channel is a high-voltage-activated channel predominantly expressed in the central and peripheral nervous systems.[1][6]



Structure and Function: The CaV2.2 channel is a heteromeric protein complex composed of a primary pore-forming $\alpha 1B$ subunit (also known as CaV2.2) and auxiliary subunits, including $\alpha 2\delta$ and β .[7][8] The $\alpha 1B$ subunit is the molecular target of **Ziconotide** and contains the voltage sensor and the ion-conducting pore.[4] The selectivity of the channel for calcium ions is determined by four critical glutamate residues located in the P-loops of the $\alpha 1B$ subunit.[4]

Role in Nociception: CaV2.2 channels are densely located on the presynaptic terminals of primary nociceptive afferent nerves (A- δ and C fibers) in the superficial layers of the dorsal horn of the spinal cord.[9][10] Upon the arrival of a pain signal (an action potential), these channels open, allowing an influx of Ca²⁺. This increase in intracellular calcium triggers the release of pronociceptive neurotransmitters, such as substance P and glutamate, into the synapse, thereby propagating the pain signal to higher brain centers.[1][4] The upregulation of CaV2.2 channels has been observed in chronic pain states, highlighting their critical role in pain pathophysiology.[3][6]

Ziconotide's Mechanism of Action: Pore Blockade of CaV2.2

Ziconotide exerts its analgesic effect through the direct physical occlusion of the CaV2.2 channel pore, which prevents calcium from entering the presynaptic neuron.[3][11] This blockade is highly potent and selective for N-type channels.[2][4]

Molecular Binding Site: Cryo-electron microscopy studies have provided high-resolution structures of **Ziconotide** bound to the human CaV2.2 channel, elucidating the precise molecular interactions.[7][8][12] Key findings include:

- Pore Occlusion: **Ziconotide** nestles into the outer vestibule of the channel's pore, effectively acting as a "cork" to block ion passage.[3][7]
- Key Interactions: The binding is mediated by charged and polar residues on the P1 and P2 helices and the extracellular loops (ECLs) in repeats II, III, and IV of the α 1 subunit.[7][8]
- Conformational Change: To accommodate the binding of **Ziconotide**, the ECL of repeat III and the auxiliary $\alpha 2\delta$ -1 subunit must tilt upwards in a concerted motion.[8][12] This structural rearrangement is thought to contribute to the high-affinity binding and may explain why the presence of the $\alpha 2\delta$ -1 subunit can reduce **Ziconotide**'s affinity.[7]



The functional consequence of this potent and selective blockade is the inhibition of neurotransmitter release from nociceptive neurons in the spinal cord, which effectively dampens the transmission of pain signals.[2][4][10]

Quantitative Data

The following tables summarize key quantitative data regarding **Ziconotide**'s interaction with CaV2.2 and its clinical application.

Table 1: In Vitro Pharmacology of Ziconotide

Parameter	Value	Channel Type	Notes
IC50	0.7–1.8 nM	Human CaV2.2	Half-maximal inhibitory concentration for channel blockade. [7]
Binding	Reversible	CaV2.2	Although binding is reversible, careful dosing is required due to a narrow therapeutic window.[3]

| Selectivity | High | Selective for N-type (CaV2.2) over L-type and other VGCCs. | Does not bind to opioid receptors.[10] |

Table 2: Clinical Pharmacology of **Ziconotide**



Parameter	Value/Range	Notes
Administration Route	Intrathecal Infusion	Required to bypass the blood-brain barrier and minimize systemic exposure.[1]
Therapeutic Window	Narrow	Requires careful dose titration to balance analgesia and adverse effects.[3][5]
Median Dose in Trials	5.52 to 7.20 μ g/day	Doses are individualized based on patient response and tolerability.[9]

| Common Adverse Effects | Dizziness, nystagmus, confusion, hallucinations | Primarily CNS-related due to the presence of N-type channels in the brain.[5][9] |

Experimental Protocols Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of **Ziconotide** on CaV2.2 channel currents in a heterologous expression system (e.g., HEK293 cells).

Methodology:

- Cell Culture and Transfection:
 - Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.
 - Co-transfect cells with plasmids encoding the human CaV2.2 (α1B), β3, and α2δ-1 subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) should be included to identify transfected cells.
 - Incubate cells for 24-48 hours post-transfection to allow for protein expression.
- Electrophysiological Recording:



- Prepare an external recording solution containing (in mM): 10 BaCl₂, 140 Choline-Cl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Barium is used as the charge carrier to enhance current amplitude and block K⁺ channels.
- Prepare an internal pipette solution containing (in mM): 120 Cs-methanesulfonate, 10
 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).
- \circ Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope and perfuse with the external solution.
- Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
- Hold the cell at a membrane potential of -80 mV. Elicit Ba²⁺ currents by applying depolarizing voltage steps (e.g., to +10 mV for 100 ms) every 15 seconds.
- Drug Application and Data Analysis:
 - After establishing a stable baseline current, perfuse the cell with the external solution containing **Ziconotide** at various concentrations (e.g., 0.1 nM to 100 nM).
 - Record the peak current amplitude at each concentration after the effect has reached a steady state.
 - Calculate the percentage of current inhibition at each **Ziconotide** concentration relative to the baseline.
 - Plot the concentration-response data and fit it with the Hill equation to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity of **Ziconotide** to CaV2.2 channels in neuronal tissue preparations.

Methodology:



Membrane Preparation:

- Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

Competition Binding Assay:

- Prepare assay tubes containing a fixed concentration of a radiolabeled ligand specific for the N-type channel (e.g., ¹²⁵I-ω-conotoxin GVIA).
- Add increasing concentrations of unlabeled **Ziconotide** (the competitor) to the tubes.
- Initiate the binding reaction by adding a specific amount of the prepared membrane protein to each tube.
- Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.
- \circ To determine non-specific binding, prepare a set of tubes containing an excess of an unlabeled competitor (e.g., 1 μ M ω -conotoxin GVIA).

Separation and Counting:

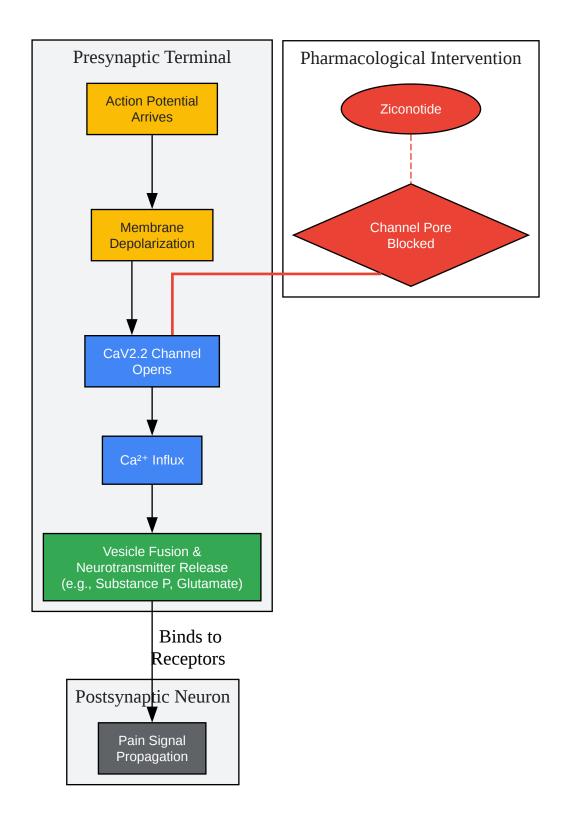
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.



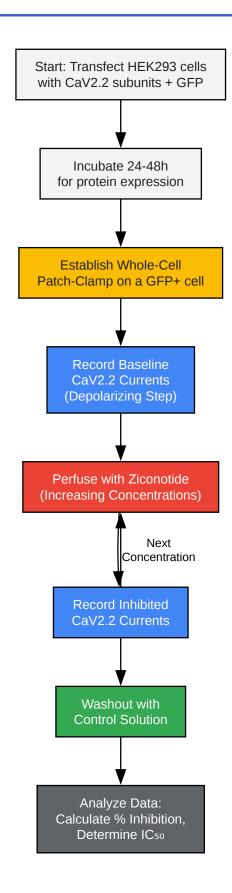
- Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Subtract the non-specific binding from the total binding to obtain the specific binding at each **Ziconotide** concentration.
 - Plot the percentage of specific binding against the logarithm of the **Ziconotide** concentration.
 - Fit the data using a one-site competition binding equation to calculate the Ki (inhibitory constant) or IC₅₀ value for **Ziconotide**.

Mandatory Visualizations









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